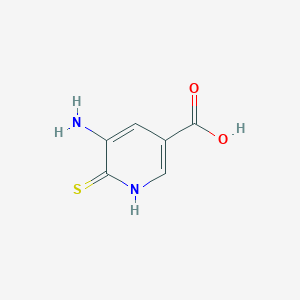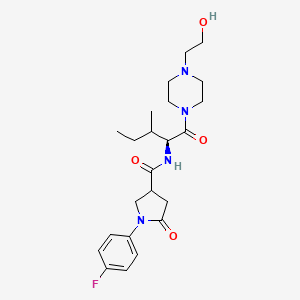
C23H33FN4O4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound C23H33FN4O4 ethyl N-{3-fluoro-4-[(3S)-3-{[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]carbonylamino}piperidin-1-yl]phenyl}-N-methylcarbamate [_{{{CITATION{{{_1{Ethyl N-{3-fluoro-4-[(3S)-3-{[(1R,5S)-3-hydroxy-8-azabicyclo3.2.1 ...
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C23H33FN4O4 . Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale chemical reactors, continuous flow processes, and rigorous quality control measures to ensure consistency and purity of the final product. The use of automated systems and advanced purification techniques would be essential to achieve high yields and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
C23H33FN4O4: can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions might result in the formation of different functional groups or structural isomers.
Wissenschaftliche Forschungsanwendungen
C23H33FN4O4: has several applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which C23H33FN4O4 exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
C23H33FN4O4: can be compared to other similar compounds, such as ethyl N-{3-fluoro-4-[(3S)-3-{[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]carbonylamino}piperidin-1-yl]phenyl}-N-methylcarbamate and ethyl N-{3-fluoro-4-[(3S)-3-{[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]carbonylamino}piperidin-1-yl]phenyl}-N-methylcarbamate . These compounds share similar structural features but may differ in their functional groups, stereochemistry, or biological activity. The uniqueness of This compound
Eigenschaften
Molekularformel |
C23H33FN4O4 |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-N-[(2S)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H33FN4O4/c1-3-16(2)21(23(32)27-10-8-26(9-11-27)12-13-29)25-22(31)17-14-20(30)28(15-17)19-6-4-18(24)5-7-19/h4-7,16-17,21,29H,3,8-15H2,1-2H3,(H,25,31)/t16?,17?,21-/m0/s1 |
InChI-Schlüssel |
KNSHKTYUBSVGIF-BPZDKFOGSA-N |
Isomerische SMILES |
CCC(C)[C@@H](C(=O)N1CCN(CC1)CCO)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCN(CC1)CCO)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B15173897.png)
![(11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B15173898.png)
![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15173916.png)
![2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B15173924.png)
![(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B15173929.png)
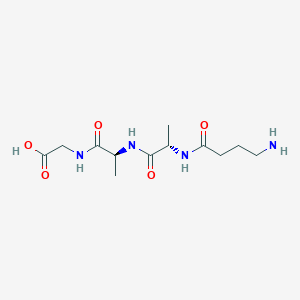
![1,3-Benzenediol, 4-[1-ethyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15173948.png)

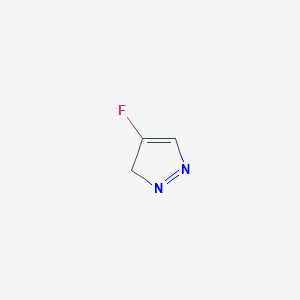
![Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15173964.png)
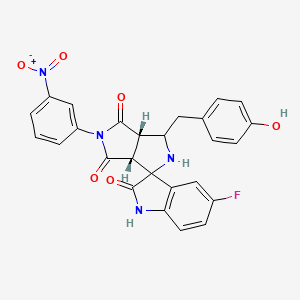
![(3R,3'S,5'S)-5'-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173970.png)
![methyl 2-(4-chlorophenyl)-2-[[2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]-1-benzothiophen-6-yl]oxy]acetate](/img/structure/B15173981.png)
